3-Piperidin-1-ium-2-ylpyridine

Description

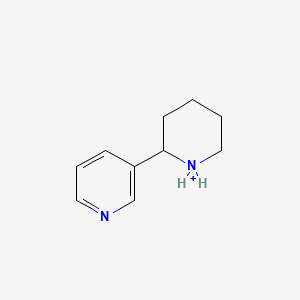

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H15N2+ |

|---|---|

Molecular Weight |

163.24 g/mol |

IUPAC Name |

3-piperidin-1-ium-2-ylpyridine |

InChI |

InChI=1S/C10H14N2/c1-2-7-12-10(5-1)9-4-3-6-11-8-9/h3-4,6,8,10,12H,1-2,5,7H2/p+1 |

InChI Key |

MTXSIJUGVMTTMU-UHFFFAOYSA-O |

SMILES |

C1CC[NH2+]C(C1)C2=CN=CC=C2 |

Canonical SMILES |

C1CC[NH2+]C(C1)C2=CN=CC=C2 |

Synonyms |

Anabasine Neonicotine |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 3 Piperidin 1 Ium 2 Ylpyridine

Established Synthetic Routes to 3-Piperidin-1-ium-2-ylpyridine and Related Analogues

Traditional methods for the synthesis of the 3-piperidin-1-ylpyridine scaffold primarily rely on two well-established reaction types: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNAr):

This approach involves the reaction of a pyridine (B92270) ring bearing a leaving group at the 3-position with piperidine (B6355638). The reactivity of the halopyridine is crucial, with the general trend being F > Cl > Br > I. The reaction of 3-halopyridines with piperidine can be promoted by microwave irradiation, significantly reducing reaction times compared to conventional heating. researchgate.netsci-hub.se For instance, the reaction of 3-methoxypyridine (B1141550) with piperidine in the presence of sodium hydride and lithium iodide in THF provides 3-(piperidin-1-yl)pyridine (B1279845) in high yield. rsc.org

A study on the nucleophilic aromatic substitution reactions of pyridinium (B92312) ions with piperidine in methanol (B129727) revealed a different leaving group order: 2-CN ≥ 4-CN > 2-F ~ 2-Cl ~ 2-Br ~ 2-I. researchgate.net This highlights the influence of the electronic properties of the substituents on the pyridine ring on the reaction mechanism.

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination has become a cornerstone for the formation of C-N bonds. This palladium-catalyzed cross-coupling reaction allows for the efficient coupling of aryl halides with amines. acs.org In the context of 3-piperidin-1-ylpyridine synthesis, this typically involves the reaction of 3-bromopyridine (B30812) with piperidine in the presence of a palladium catalyst and a suitable base. acs.orgresearchgate.net A variety of palladium catalysts and ligands have been developed to optimize this transformation, enabling the reaction to proceed under milder conditions and with a broader substrate scope. rsc.org For example, the coupling of 3-bromopyridine with piperidine has been successfully achieved using a "naked nickel" catalyst, offering an alternative to palladium-based systems. acs.orgchemrxiv.org

A comparison of Ullmann, Buchwald-Hartwig, and uncatalyzed SNAr reactions for the piperidination of halopyridines under microwave conditions has shown that microwave-assisted SNAr can be a viable, catalyst-free alternative. researchgate.net

Novel Approaches in the Synthesis of the this compound Core

Recent research has focused on developing more efficient and versatile methods for the synthesis of the 3-piperidin-1-ylpyridine core. One such approach involves a four-component reaction for the synthesis of 2-aminopyridines, which can be precursors to the target scaffold. researchgate.net Another innovative method is the rearrangement of 4-amino-3-halopyridines via an intramolecular nucleophilic aromatic substitution, leading to pyridin-4-yl α-substituted acetamides. nih.gov

The synthesis of related indolizine (B1195054) analogues, such as ethyl 3-benzoyl-7-(piperidin-1-yl)indolizine-1-carboxylate, has been achieved through a 1,3-dipolar cycloaddition reaction of 4-(piperidin-1-yl)pyridine, phenacyl bromides, and ethyl propiolate. nih.gov

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of 3-piperidin-1-ylpyridine and related compounds aims to reduce the environmental impact of chemical processes. This includes the use of greener solvents, catalyst-free conditions, and multicomponent reactions to improve atom economy.

Several studies have highlighted the use of microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption. researchgate.netsci-hub.se Furthermore, catalyst-free and solvent-free methods for the synthesis of 2-aminopyridines have been developed, offering a more environmentally benign approach. mdpi.com The use of air as a benign oxidant in copper-catalyzed syntheses of related heterocyclic systems like imidazo[1,2-a]pyridines also aligns with green chemistry principles. organic-chemistry.org

Electrochemical methods are also emerging as a green alternative for C-N bond formation, providing a pathway to imidazo[1,2-a]pyridines from 2-aminopyridines and ketones under environmentally friendly conditions. rsc.org

Catalytic Methods for the Formation of the this compound Moiety

Catalysis plays a pivotal role in the efficient synthesis of the 3-piperidin-1-ylpyridine moiety. Both palladium and nickel-based catalytic systems have been extensively studied for the amination of halopyridines.

Palladium Catalysis: The Buchwald-Hartwig amination, as previously mentioned, is a prominent example of palladium catalysis in this context. acs.orgresearchgate.net The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands often being employed. sci-hub.st The development of palladium precatalysts has further improved the practicality and reliability of this method. rsc.orgnih.gov

Nickel Catalysis: Nickel catalysts have emerged as a cost-effective and efficient alternative to palladium for C-N cross-coupling reactions. sci-hub.stacs.org Ligand-free "naked nickel" systems have been shown to effectively catalyze the amination of 3-bromopyridine with piperidine. acs.orgchemrxiv.org Nickel-hydride catalyzed migratory hydroamination represents a modern approach for the remote C-H amination of alkenes, offering a novel strategy for synthesizing substituted amines. chinesechemsoc.org

Copper Catalysis: Copper-catalyzed reactions have also been utilized, for example, in the synthesis of imidazo[1,2-a]pyridines from aminopyridines, using air as a green oxidant. organic-chemistry.org

Cobalt Catalysis: Recent investigations have explored the use of cobalt(I) catalysts for the amination of aryl halides, presenting another avenue for the synthesis of arylamines. rsc.org

Below is a table summarizing various catalytic systems for the synthesis of aminopyridines:

| Catalyst System | Substrates | Product | Yield | Reference |

| "Naked Nickel" | 3-Bromopyridine, Piperidine | 3-(Piperidin-1-yl)pyridine | Good | acs.orgchemrxiv.org |

| (BINAP)Ni(η²-NC-Ph) | Heteroaryl Chlorides, Primary Amines | Heteroaryl Alkylamines | Good to Excellent | acs.org |

| Pd₂(dba)₃ / DavePhos | 6-Halo-quinazolinones, Amines | 6-Aminated Quinazolinones | Moderate to High | researchgate.net |

| BrettPhos-precatalyst | 3-Bromo-2-aminopyridine, Cyclopentylamine | N-Cyclopentyl-3-aminopyridin-2-amine | 78% | nih.gov |

| CuBr / Air | Aminopyridines, Nitroolefins | Imidazo[1,2-a]pyridines | Up to 90% | organic-chemistry.org |

Stereoselective Synthesis of Chiral Derivatives of this compound

While the parent 3-piperidin-1-ylpyridine is achiral, the synthesis of chiral derivatives is of significant interest, particularly for pharmaceutical applications. Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule. msu.edulibguides.com

A notable approach to chiral piperidines involves a rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids and a pyridine derivative to furnish 3-substituted tetrahydropyridines with high enantioselectivity. acs.org This method provides a pathway to enantioenriched 3-substituted piperidines.

Another strategy employs a modular and stereoselective synthesis of substituted piperidin-4-ols, which can serve as versatile chiral building blocks. nih.gov Furthermore, the use of chiral auxiliaries, such as N-tert-butanesulfinyl groups, can direct the diastereoselective synthesis of densely substituted pyrrolidines, which are structurally related to piperidines. nih.gov Chiral macrocycles have also been employed to mediate the stereoselective synthesis of mechanically planar chiral rotaxanes and catenanes containing bipyridine units. soton.ac.uk

These methods highlight the ongoing efforts to develop robust and efficient strategies for the synthesis of chiral molecules containing the piperidinylpyridine scaffold, opening up new possibilities for the design of novel therapeutic agents and functional materials.

Advanced Structural Elucidation and Conformational Analysis of 3 Piperidin 1 Ium 2 Ylpyridine

Spectroscopic Techniques for Fine Structural Characterization of 3-Piperidin-1-ium-2-ylpyridine

Spectroscopic methods are indispensable for the detailed characterization of molecular structures. For this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would be employed to confirm its constitution and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide critical information about the connectivity and chemical environment of the atoms within the this compound cation.

¹H NMR: The proton spectrum is expected to show distinct signals for the pyridine (B92270) and piperidinium (B107235) protons. The protons on the pyridinium (B92312) ring would appear in the aromatic region (typically δ 7.0-9.0 ppm), with their chemical shifts influenced by the electron-withdrawing nature of the positively charged nitrogen. The protons of the piperidinium ring would be found in the aliphatic region. The protons alpha to the nitrogen (on C2' and C6' of the piperidine (B6355638) ring) would be deshielded due to the positive charge and would likely appear as a broad multiplet.

¹³C NMR: The carbon spectrum would complement the proton data. The carbons of the pyridinium ring would resonate at lower field (higher ppm values) compared to a neutral pyridine ring. The carbons of the piperidinium ring would also show characteristic shifts, with the carbons adjacent to the nitrogen being the most deshielded.

A hypothetical ¹H and ¹³C NMR data table for this compound, based on data for similar substituted pyridinium and piperidinium compounds, is presented below. rsc.orgchemicalbook.comresearchgate.netnih.gov

| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| Pyridine C2 | - | ~150-155 |

| Pyridine C3 | - | ~130-135 |

| Pyridine C4 | ~7.8-8.2 | ~125-130 |

| Pyridine C5 | ~7.4-7.8 | ~120-125 |

| Pyridine C6 | ~8.5-8.9 | ~145-150 |

| Piperidinium C2', C6' | ~3.5-4.0 | ~50-55 |

| Piperidinium C3', C5' | ~1.8-2.2 | ~25-30 |

| Piperidinium C4' | ~1.7-2.1 | ~20-25 |

Infrared (IR) Spectroscopy: The IR spectrum would reveal the presence of key functional groups. Characteristic vibrations for the aromatic C-H stretching of the pyridine ring would be observed around 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic ring would appear in the 1400-1650 cm⁻¹ region. The aliphatic C-H stretching of the piperidinium ring would be visible in the 2850-3000 cm⁻¹ range. The presence of the N⁺-H bond in the pyridinium cation, if protonated at the pyridine nitrogen, would give rise to a broad absorption in the 2500-3000 cm⁻¹ region.

Mass Spectrometry (MS): Mass spectrometry would be used to determine the mass-to-charge ratio (m/z) of the this compound cation, confirming its molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of its elemental composition. The fragmentation pattern observed in the MS/MS spectrum would offer further structural insights, showing characteristic losses of fragments from the piperidinium and pyridine rings. nist.govnist.gov

X-ray Crystallographic Analysis of this compound and its Salts/Co-crystals

A crystallographic study of a salt of this compound, for instance with a chloride or bromide counter-ion, would reveal precise bond lengths, bond angles, and torsion angles. It would also elucidate the packing of the ions in the crystal lattice and any intermolecular interactions, such as hydrogen bonding between the pyridinium proton and the counter-ion or other solvent molecules.

Based on crystal structures of similar N-aryl pyridinium salts, it is expected that the pyridine ring would be planar. The piperidinium ring would likely adopt a chair conformation, which is the most stable conformation for a six-membered saturated ring. The relative orientation of the piperidinium and pyridinium rings would be a key structural feature, with the dihedral angle between the two rings being influenced by steric and electronic factors.

A hypothetical table of crystallographic data for a salt of this compound is presented below, based on typical values for organic salts. nih.gov

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10-15 |

| b (Å) | ~5-10 |

| c (Å) | ~15-20 |

| β (°) | ~90-110 |

| Volume (ų) | ~1500-2000 |

| Z | 4 |

Conformational Landscape and Dynamics of the this compound Cation

The conformational flexibility of the this compound cation is primarily associated with the piperidinium ring and the rotation around the C-N bond connecting the two rings.

The piperidinium ring is expected to exist predominantly in a chair conformation to minimize steric strain. However, it can undergo ring inversion, a process where one chair conformation converts to another. The energy barrier for this process would be influenced by the bulky pyridinium substituent.

Rotation around the C3-N1' bond would lead to different rotational isomers (rotamers). The preferred conformation would be one that minimizes steric hindrance between the hydrogen atoms on the pyridine ring (at C2 and C4) and the piperidinium ring (at C2' and C6'). Computational modeling, such as Density Functional Theory (DFT) calculations, could be employed to map the potential energy surface for this rotation and identify the most stable conformations. The study of related spirocyclic quaternary ammonium (B1175870) cations has shown that the cations can be highly flexible in solution. researchgate.net

Tautomeric and Isomeric Considerations in this compound Derivatives

Tautomerism: Tautomerism involves the migration of a proton, and for derivatives of this compound, this would be most relevant in the context of protonation. While the primary structure discussed is protonated on the pyridine nitrogen, protonation could potentially occur on the piperidine nitrogen if it were not quaternized. In the case of related 2-aminopyridines, tautomeric equilibria between the amino and imino forms have been studied, with the amino form generally being more stable. nih.govnih.govresearchgate.net For the this compound cation, the positive charge is formally on the piperidine nitrogen due to quaternization, but the electronic effects are delocalized.

Isomerism: Several types of isomerism are relevant to this compound.

Positional Isomerism: The piperidinyl group can be attached to different positions on the pyridine ring, leading to isomers such as 2-Piperidin-1-yl-3-pyridylium or 4-Piperidin-1-yl-2-pyridylium. The electronic and steric properties of these isomers would differ significantly.

Structural Isomerism: Within the piperidinyl pyridine family, structural isomers exist where the point of attachment to the pyridine ring is different. For example, 3-(Piperidin-2-yl)pyridine is a structural isomer where the piperidine ring is attached via a carbon atom.

Stereoisomerism: If the piperidinium ring is substituted, chiral centers can be introduced, leading to the possibility of enantiomers and diastereomers. Even in the unsubstituted piperidinium ring, the chair conformations are chiral, but they rapidly interconvert at room temperature. The exploration of piperidine's 3D fragment chemical space has highlighted the vast number of possible stereoisomers for substituted piperidines. whiterose.ac.uknih.gov

Computational and Theoretical Investigations of 3 Piperidin 1 Ium 2 Ylpyridine

Quantum Chemical Calculations on the Electronic Structure of 3-Piperidin-1-ium-2-ylpyridine

Molecular Orbital Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's reactivity. In a study of piperidine (B6355638) derivatives, the HOMO-LUMO energy gap was used to predict chemical stability and reactivity. rjb.ro For this compound, the HOMO is expected to be located primarily on the electron-rich pyridine (B92270) ring, while the LUMO would likely be centered on the positively charged piperidinium (B107235) moiety, making it susceptible to nucleophilic attack. The energy gap between these orbitals would be a key indicator of the molecule's kinetic stability. jocpr.com

Electrostatic Potential Mapping: A Molecular Electrostatic Potential (MESP) map would visualize the charge distribution across the molecule. rjb.ro For this cation, the MESP would show a high concentration of positive potential around the piperidinium nitrogen and its adjacent hydrogens, identifying this area as the primary site for interaction with anions or nucleophiles. The pyridine ring would exhibit a more complex potential surface, with the nitrogen atom being a region of negative potential. This charge distribution is crucial for understanding intermolecular interactions.

Illustrative Calculated Electronic Properties: A hypothetical set of calculated electronic properties for this compound, based on similar compounds, is presented below.

| Property | Predicted Value | Significance |

| HOMO Energy | -8.2 eV | Indicates electron-donating capability |

| LUMO Energy | -2.5 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.7 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 12.5 D | High value suggests significant charge separation |

| Electron Affinity | 2.1 eV | Energy released upon accepting an electron |

| Ionization Potential | 8.5 eV | Energy required to remove an electron |

Density Functional Theory (DFT) Studies of Bonding and Reactivity in this compound

Density Functional Theory (DFT) is a powerful computational method for investigating the geometry, bonding, and reactivity of molecules. DFT calculations on N-aryl piperidines have been used to understand complex reaction cascades. researchgate.net

Optimized Geometry and Bonding: DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would determine the most stable three-dimensional structure of the cation. researchgate.netjocpr.com This would provide precise bond lengths, bond angles, and dihedral angles. The C-N bond connecting the two rings is of particular interest, as its length and rotational barrier would influence the molecule's conformational flexibility. In related piperidinium structures, the six-membered piperidinium ring typically adopts a stable chair conformation. researchgate.net

Reactivity Descriptors: Conceptual DFT provides reactivity indices that offer a quantitative measure of a molecule's chemical behavior.

Fukui Functions: These would identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attack. researchgate.net For this compound, the piperidinium ring would be predicted to be susceptible to nucleophilic attack, a finding consistent with DFT studies on the degradation pathways of piperidinium-based cations. nih.govtandfonline.com

Global Hardness and Softness: These descriptors quantify the resistance of the molecule to changes in its electron distribution. A larger HOMO-LUMO gap generally corresponds to greater hardness and lower reactivity. rjb.ro

Hypothetical DFT-Calculated Geometrical Parameters:

| Parameter | Predicted Value |

| C-N (inter-ring) Bond Length | 1.48 Å |

| C-N-C (piperidine) Bond Angle | 112.5° |

| Pyridine-Piperidine Dihedral Angle | 45.0° |

| C-C (pyridine avg.) Bond Length | 1.39 Å |

| C-C (piperidine avg.) Bond Length | 1.53 Å |

Molecular Dynamics Simulations of this compound in Diverse Chemical Environments

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing insights into their dynamics and interactions with their surroundings. MD simulations have been extensively used to investigate pyridinium-based ionic liquids. rsc.orgnih.gov

Solvation and Hydration Shells: MD simulations of this compound in solvents like water would reveal the structure of its solvation shells. Water molecules would be expected to orient their oxygen atoms towards the positively charged piperidinium ring. The nature and dynamics of these solvation shells are critical for understanding the compound's solubility and transport properties in solution.

Conformational Dynamics: The molecule's flexibility, particularly the rotation around the bond connecting the two rings, can be explored using MD. These simulations would show the preferred conformations in different environments and the energy barriers between them. In related systems like N-alkylpyridinium ionic liquids, temperature changes have been shown to affect the rotational dynamics and relaxation times. rsc.org

Interaction with Interfaces: Placing the molecule near a charged surface, such as a model for a graphene electrode, in an MD simulation could elucidate its behavior at interfaces. rsc.org This is relevant for applications in materials science, where such cations are used. Studies on similar cations show a preference for specific orientations at charged surfaces. rsc.org

Illustrative MD Simulation Output:

| Simulation Environment | Key Observation | Implication |

| Aqueous Solution | Strong hydration shell around the piperidinium moiety | High solubility and ion-dipole interactions |

| Non-polar Solvent | Aggregation of cations due to ionic interactions | Poor solubility, formation of ion pairs |

| Near Negatively Charged Surface | Piperidinium ring orients towards the surface | Governs interfacial structure in electrochemical devices |

Prediction of Spectroscopic Properties and Advanced Spectral Interpretation for this compound

Computational methods are invaluable for predicting spectroscopic properties, which aids in the characterization and identification of new compounds.

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations, typically performed with DFT, can predict the ¹H and ¹³C NMR chemical shifts. researchgate.netbenthamdirect.com For this compound, the protons on the carbons adjacent to the piperidinium nitrogen would be significantly downfield-shifted due to the positive charge. The predicted spectra would serve as a benchmark for experimental verification.

Vibrational Spectroscopy (FT-IR and Raman): The vibrational frequencies and intensities for both FT-IR and Raman spectra can be calculated. researchgate.net These calculations allow for the assignment of specific vibrational modes to the observed spectral peaks. Key predicted peaks would include the C-N stretching mode between the rings and the various C-H and C-C stretching and bending modes of both the pyridine and piperidine rings.

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions and simulate the UV-Visible absorption spectrum. researchgate.net The calculations would likely predict transitions involving the π-system of the pyridine ring, which would be perturbed by the presence of the cationic substituent.

Example of Predicted Spectroscopic Data:

| Spectroscopy Type | Predicted Feature | Assignment |

| ¹H NMR | δ 8.5-9.0 ppm | Protons on pyridine ring adjacent to nitrogen |

| ¹³C NMR | δ 65-70 ppm | Carbons in piperidinium ring adjacent to nitrogen |

| FT-IR | ~1610 cm⁻¹ | Pyridine ring C=C/C=N stretching |

| Raman | ~1010 cm⁻¹ | Symmetric ring breathing mode of pyridine |

| UV-Vis (in Methanol) | λ_max ≈ 265 nm | π → π* transition of the pyridine ring |

Structure-Property Relationship (SPR) Modeling for this compound Derivatives

Structure-Property Relationship (SPR) and Quantitative Structure-Activity Relationship (QSAR) models are used to correlate molecular structure with physical properties or biological activity. clinmedkaz.org

Developing SPR Models: By systematically modifying the structure of this compound—for instance, by adding different substituents to the pyridine or piperidine rings—and calculating key properties for each derivative, an SPR model can be built. This allows for the prediction of properties for new, unsynthesized derivatives. Studies on zwitterionic pyridinium (B92312) ligands have shown that even small changes, like positional isomerism, can significantly impact electronic properties and crystal packing. mdpi.comnih.gov

Predicting Physicochemical Properties: SPR models could predict properties like boiling point, solubility, and partition coefficients. For example, adding long alkyl chains to the piperidinium ring would likely decrease water solubility and increase lipophilicity.

Screening for Potential Applications: If a desired property is known (e.g., high ionic conductivity), SPR models can be used to screen a virtual library of derivatives to identify the most promising candidates for synthesis. This approach is common in the design of functional materials like ionic liquids and anion exchange membranes, where piperidinium cations are frequently employed. researchgate.netrsc.org

Chemical Reactivity and Derivatization Strategies for 3 Piperidin 1 Ium 2 Ylpyridine

Electrophilic and Nucleophilic Reactivity of the 3-Piperidin-1-ium-2-ylpyridine Core

The reactivity of the this compound core is a composite of the individual reactivities of the pyridine (B92270) and piperidinium (B107235) moieties, significantly modulated by their substitution pattern.

Electrophilic Reactivity:

The pyridine ring is generally considered electron-deficient and is thus deactivated towards electrophilic aromatic substitution compared to benzene (B151609). This deactivation is further enhanced by the presence of the positively charged piperidinium group at the 2-position, which acts as a strong electron-withdrawing group. Electrophilic attack on the pyridine ring of this compound is therefore expected to be challenging and would likely require harsh reaction conditions. If substitution were to occur, it would be directed to the positions least deactivated by the nitrogen atom and the piperidinium substituent, which are typically the 3- and 5-positions. gcwgandhinagar.com

Nucleophilic Reactivity:

Conversely, the electron-deficient nature of the pyridine ring, exacerbated by the piperidinium substituent, makes it highly susceptible to nucleophilic attack. uoanbar.edu.iq Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for functionalizing such systems. The positions most activated towards nucleophilic attack are the 2- and 4-positions due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate. chemsky-cn.com In the case of this compound, the 2-position is already substituted. Therefore, nucleophilic attack would be anticipated at the 4- and 6-positions. The 3-amino group, in its neutral form (3-amino-2-(piperidin-1-yl)pyridine), would enhance the nucleophilicity of the ring, but the protonated piperidinium form significantly alters this.

The piperidine (B6355638) ring itself, being saturated, does not undergo electrophilic or nucleophilic aromatic substitution. However, the nitrogen atom of the piperidine in the unprotonated form is nucleophilic and can react with electrophiles.

Functionalization Strategies for the Pyridine and Piperidine Moieties of this compound

Functionalization of this compound can be approached by targeting either the pyridine or the piperidine ring, or the substituents thereon.

Functionalization of the Pyridine Moiety:

Nucleophilic Aromatic Substitution (SNAr): This is a primary strategy for modifying the pyridine ring. By introducing a suitable leaving group, such as a halogen, at the 4- or 6-position, a variety of nucleophiles can be introduced. For instance, the synthesis of 3-chloro-2-(piperidin-1-yl)pyridine provides a precursor for further functionalization via nucleophilic substitution of the chlorine atom. thieme-connect.com

Metal-Catalyzed Cross-Coupling Reactions: Halogenated derivatives, such as 3-bromo-2-(piperidin-1-yl)pyridine, are valuable substrates for cross-coupling reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. vulcanchem.com These reactions allow for the introduction of aryl, vinyl, amino, and alkynyl groups, respectively.

C-H Functionalization: Direct C-H functionalization of pyridines is a growing field, offering a more atom-economical approach. researchgate.netrsc.org While challenging for electron-deficient pyridines, specific catalytic systems can achieve regioselective functionalization. For this compound, C-H activation would likely target the less sterically hindered and electronically favorable positions.

Functionalization of the Piperidine Moiety:

The saturated piperidine ring is less amenable to the diverse functionalization strategies available for the pyridine ring. However, modifications are still possible:

N-Alkylation/N-Arylation: In its deprotonated form, the secondary amine of the piperidine ring can be alkylated or arylated.

Ring-Opening: Under certain conditions, the piperidine ring can undergo ring-opening reactions.

Oxidation: Oxidation of the piperidine ring can lead to the formation of piperidinones or other oxidized derivatives.

The following table summarizes potential functionalization reactions for precursors of this compound:

| Reaction Type | Substrate | Reagents and Conditions | Product | Reference |

| Nucleophilic Substitution | 2,3-Dichloropyridine | Piperidine, Toluene, 120 °C | 3-Chloro-2-(piperidin-1-yl)pyridine | thieme-connect.com |

| Suzuki-Miyaura Coupling | 3-Bromo-2-(piperidin-1-yl)pyridine | Aryl boronic acids, Pd(PPh₃)₄, Na₂CO₃, Dioxane/water | 3-Aryl-2-(piperidin-1-yl)pyridine | |

| Sonogashira Coupling | 5-Bromo-2-(piperidin-1-yl)pyridine | Terminal alkynes, Pd catalyst | 5-Alkynyl-2-(piperidin-1-yl)pyridine | vulcanchem.com |

Acid-Base Chemistry and Protonation Equilibria of this compound

The acid-base properties of this compound are complex due to the presence of multiple basic sites: the pyridine nitrogen and the two nitrogen atoms of the piperidine and amino groups. The protonation state will significantly influence the compound's reactivity and solubility.

The basicity of the pyridine nitrogen is reduced by the electron-withdrawing effect of the substituents. The pKa of pyridine itself is approximately 5.2. For 3-aminopyridine, the pKa of the pyridine nitrogen is around 6.0, indicating the electron-donating effect of the amino group. researchgate.net The piperidine nitrogen in piperidine has a pKa of about 11.2.

Theoretical calculations on aminopyridines have shown that the pKa values can be predicted with reasonable accuracy. researchgate.net For 3-aminopyridine, the basicity of the ring nitrogen is higher than that of the amino group. reddit.com The presence of the 2-piperidino group would be expected to increase the basicity of the ring nitrogen due to its electron-donating nature.

The following table presents experimental pKa values for related compounds, which can provide an estimate for the basicity of the different nitrogen centers in the unprotonated form of this compound.

| Compound | pKa | Reference |

| Pyridine | 5.25 | helixchrom.com |

| 2-Aminopyridine | 6.71 | researchgate.net |

| 3-Aminopyridine | 6.03 | researchgate.net |

| 4-Aminopyridine | 9.18 | researchgate.net |

| Piperidine | 11.12 | uni-muenchen.de |

Redox Chemistry of this compound and its Electrochemically Active Derivatives

The redox chemistry of this compound is primarily associated with the pyridine ring. Pyridine and its derivatives can undergo both reduction and oxidation reactions.

Reduction:

The electron-deficient nature of the pyridine ring makes it susceptible to reduction. Electrochemical studies on imine-substituted pyridines have shown reversible reduction potentials in the range of -0.5 to -0.7 V in acidic media. nih.gov The reduction of the pyridinium (B92312) ion is a key step in many dearomatization reactions. researchgate.netrsc.org The reduction potential of the pyridine ring in this compound would be influenced by the substituents. The electron-donating amino group would make reduction more difficult, while the positively charged piperidinium group would facilitate it.

Oxidation:

Oxidation of the pyridine ring is generally more difficult than reduction. However, the amino group at the 3-position can be susceptible to oxidation. The piperidine ring can also be oxidized, although this typically requires stronger oxidizing agents.

The electrochemical behavior of aminopyridine derivatives has been studied, often revealing irreversible redox processes. dntb.gov.uaresearchgate.netx-mol.com The specific redox potentials of this compound have not been reported, but can be estimated based on related structures. The redox potentials of substituted pyridines have been shown to correlate with Hammett constants of the substituents. mdpi.comresearchgate.net

The following table shows the reduction potentials of some related pyridine derivatives.

| Compound | Reduction Potential (V vs. SCE) | Conditions | Reference |

| (TPP)Fe(py)₂ | -0.99 (Fe(III)/Fe(II)) | CH₂Cl₂ | acs.org |

| (OEP)Fe(py)₂ | -0.93 (Fe(III)/Fe(II)) | CH₂Cl₂ | acs.org |

| 4'-substituted terpyridines | < -2.0 (vs. Fc/Fc⁺) | - | researchgate.net |

Reaction Kinetics and Mechanistic Studies of this compound Transformations

Nucleophilic Aromatic Substitution:

The kinetics of nucleophilic substitution reactions on the pyridine ring have been extensively studied. rsc.orgscirp.orgrsc.org These reactions typically follow a second-order rate law, consistent with an SNAr mechanism involving a Meisenheimer complex intermediate. The rate of reaction is influenced by the nature of the nucleophile, the leaving group, and the substituents on the pyridine ring. For example, the reaction of 2-chloro-5-nitropyridine (B43025) with arenethiolates is faster than that of 2-chloro-3-nitropyridine, indicating that the position of the electron-withdrawing group affects the reaction rate. rsc.org

C-H Functionalization:

Mechanistic studies on the direct arylation of pyridine N-oxides have revealed complex catalytic cycles, sometimes involving cooperative catalysis between different metal centers. berkeley.edu The ring opening and denitrogenation of pyridine by titanium alkylidynes have been shown to proceed via a pseudo-first-order process with α-hydrogen abstraction being the rate-determining step. acs.org

Dearomatization-Rearomatization Strategies:

Mechanistic investigations into dearomatization-rearomatization strategies for pyridine functionalization have proposed the involvement of radical intermediates and dearomative cycloaddition processes. researchgate.netrsc.org

The following table provides kinetic data for the reaction of related chloronitropyridines with piperidine.

| Substrate | Solvent | k₂ (L mol⁻¹ s⁻¹) at 25 °C | ΔH‡ (kJ mol⁻¹) | ΔS‡ (J K⁻¹ mol⁻¹) | Reference |

| 2-Chloro-3-nitropyridine | Methanol (B129727) | 0.0115 | 58.5 | -92 | scirp.org |

| 2-Chloro-5-nitropyridine | Methanol | 0.435 | 49.3 | -88 | scirp.org |

| 2-Chloro-3-nitropyridine | Benzene | 0.00014 | 54.3 | -146 | scirp.org |

| 2-Chloro-5-nitropyridine | Benzene | 0.0042 | 47.2 | -142 | scirp.org |

Coordination Chemistry and Supramolecular Interactions of 3 Piperidin 1 Ium 2 Ylpyridine

3-Piperidin-1-ium-2-ylpyridine as a Ligand in Transition Metal and Main Group Complexes

The pyridine (B92270) ring in this compound possesses a nitrogen atom with a lone pair of electrons, making it a potential coordination site for both transition and main group metals. The coordination chemistry of pyridine and its derivatives is vast and well-studied, with these ligands forming stable complexes with a wide array of metal ions. researchgate.netacs.org The electronic properties of such complexes can be finely tuned by the substituents on the pyridine ring. researchgate.net

In the case of this compound, the presence of the cationic piperidinium (B107235) group adjacent to the pyridine ring would be expected to exert a significant electronic influence on the pyridine nitrogen, potentially altering its donor capacity and the stability of the resulting metal complexes. Research on related 2-pyridylidene complexes has demonstrated the formation of robust compounds with late transition metals. rsc.org However, specific studies detailing the synthesis and characterization of transition metal or main group complexes with this compound as a ligand are not readily found in the current body of scientific literature.

Table 1: Potential Coordination Modes of this compound

| Coordination Site | Metal Type | Potential Interaction |

| Pyridine Nitrogen | Transition Metals, Main Group Metals | Formation of a coordinate covalent bond. |

| Piperidinium N-H | Anionic Metal Complexes | Hydrogen bonding interaction. |

Supramolecular Assembly and Host-Guest Chemistry Involving this compound

Supramolecular chemistry focuses on the organization of molecules into larger, functional assemblies through non-covalent interactions. The cationic nature of this compound, combined with its potential for hydrogen bonding, makes it a candidate for involvement in supramolecular structures. These assemblies can be driven by ion-pairing, hydrogen bonding, and π-π stacking interactions. mdpi.com

Host-guest chemistry, a subset of supramolecular chemistry, involves the encapsulation of a smaller 'guest' molecule within a larger 'host' molecule. While there is extensive research on various host-guest systems, specific examples featuring this compound as either the host or the guest are not described in the available literature. Theoretically, the cation could act as a guest within an anionic host cavity, or it could be incorporated into a larger supramolecular framework that then encapsulates other species. The study of a lead(II) coordination polymer has shown the incorporation of a related amino(pyridin-2-yl)methylenepyridin-1-ium-4-carbohydrazonate cation, highlighting the possibility of similar structures with this compound. researchgate.net

Anion Recognition and Binding Properties of the this compound Cation

The positively charged nature of the this compound cation makes it a prime candidate for anion recognition and binding. Anion recognition is a crucial area of research with applications in sensing, transport, and catalysis. The binding of anions is typically achieved through electrostatic interactions and hydrogen bonding. nih.gov

The N-H protons of the piperidinium ring in this compound are potential hydrogen bond donors that could interact with anionic species. The strength and selectivity of this binding would depend on the nature of the anion and the solvent environment. Studies on other cationic receptors have demonstrated the importance of pre-organization and complementarity in achieving high-affinity anion binding. While the principles are established, specific experimental data on the anion binding constants and selectivity of this compound are not currently available.

Non-Covalent Interactions and Intermolecular Forces in this compound Systems

The solid-state structure of salts containing the this compound cation would be dictated by a network of non-covalent interactions. These interactions are fundamental to understanding the crystal packing and physical properties of molecular solids. mdpi.com The primary intermolecular forces at play would likely be ion-pairing between the cation and its counter-anion, as well as hydrogen bonding involving the piperidinium N-H donors and the anion or solvent molecules.

Table 2: Predicted Non-Covalent Interactions in this compound Salts

| Interaction Type | Participating Groups | Significance |

| Ion-Pairing | Piperidinium cation and counter-anion | Primary force holding the crystal lattice together. |

| Hydrogen Bonding | Piperidinium N-H and an anionic acceptor | Directional interaction contributing to structural stability. |

| π-π Stacking | Pyridine rings of adjacent cations | Contributes to the packing efficiency and stability. |

| van der Waals Forces | All atoms in the molecule | General attractive forces between molecules. |

Advanced Analytical Methodologies for the Detection and Quantification of 3 Piperidin 1 Ium 2 Ylpyridine

Chromatographic Techniques for Complex Mixture Analysis of 3-Piperidin-1-ium-2-ylpyridine

Chromatographic techniques are fundamental for the separation and quantification of 3-(piperidin-2-yl)pyridine (anabasine) from complex matrices such as biological fluids and environmental samples. High-performance liquid chromatography (HPLC), ultra-high-performance liquid chromatography (UPLC), gas chromatography (GC), and capillary electrophoresis (CE) have all been successfully employed for this purpose.

High-performance liquid chromatography, often coupled with ultraviolet (UV) detection, is a common method for the analysis of anabasine (B190304). nih.gov A typical HPLC setup might involve a C18 reversed-phase column with a mobile phase consisting of an aqueous component with an acid modifier (e.g., 0.2% trifluoroacetic acid) and an organic solvent like acetonitrile. nih.gov The retention time under specific conditions allows for the identification of the compound, while the peak area from the UV chromatogram is used for quantification.

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is another powerful technique for anabasine analysis. Due to the presence of a secondary amine in the piperidine (B6355638) ring, derivatization is sometimes employed to improve chromatographic properties. nih.gov This can involve reductive alkylation to convert the secondary amine to a tertiary amine, resulting in better peak shape and thermal stability. nih.gov Capillary columns, such as those with a 5% phenylmethylsilicone stationary phase, are often used for separation. nih.gov

Capillary electrophoresis offers a high-efficiency separation alternative. In this technique, analytes are separated based on their electrophoretic mobility in a capillary filled with an electrolyte. For pyridine (B92270) alkaloids like anabasine, operating at a low pH (e.g., 3.6 with a citric acid buffer) ensures that the molecules are in their cationic form, which enhances their mobility and UV absorption, leading to improved sensitivity and separation efficiency. nih.gov

Interactive Data Table: Chromatographic Conditions for Anabasine Analysis

| Technique | Column/Capillary | Mobile Phase/Electrolyte | Detection | Reference |

| HPLC | Phenomenex Luna C18 (5µ, 250 × 4.6mm) | 0.2% TFA in water | UV | nih.gov |

| Capillary LC | Thermo Scientific Aquasil C18 (150 × 0.5 mm, 5 μ) | 60% aqueous 20 mM ammonium (B1175870) formate (B1220265) and 40% acetonitrile | MS/MS | nih.gov |

| GC | 5% phenylmethylsilicone capillary column | Helium carrier gas | MS | nih.gov |

| Capillary Electrophoresis | Fused silica (B1680970) capillary | High concentration citric acid buffer (pH 3.6) | UV | nih.gov |

High-Resolution Mass Spectrometry Applications for Trace Analysis and Structural Confirmation

High-resolution mass spectrometry (HRMS), most commonly coupled with liquid chromatography (LC-MS/MS) or gas chromatography (GC-MS), provides exceptional sensitivity and selectivity for the trace analysis and unequivocal structural confirmation of 3-(piperidin-2-yl)pyridine.

In LC-MS/MS, electrospray ionization (ESI) in the positive ion mode is typically used, as the nitrogen atoms in the pyridine and piperidine rings are readily protonated. nih.gov The mass spectrometer can be operated in selected reaction monitoring (SRM) mode for quantitative analysis, where a specific precursor ion (the protonated molecule, [M+H]⁺) is selected and fragmented, and one or more specific product ions are monitored. oup.com For anabasine, which is isobaric with nicotine (B1678760) (both having a nominal molecular weight of 162), chromatographic separation is critical. nih.govoup.com However, specific mass transitions can be selected to differentiate them. For instance, while both may show a transition from m/z 163 to m/z 130, a transition of m/z 163 to m/z 118 is more specific for anabasine and provides a higher signal-to-noise ratio in complex samples. oup.com

GC-MS analysis often involves electron ionization (EI), which generates a characteristic fragmentation pattern that serves as a molecular fingerprint. The mass spectrum of anabasine shows several key fragments that can be used for its identification. researchgate.net The combination of retention time from the gas chromatograph and the unique mass spectrum provides a high degree of confidence in the identification of the compound.

The high mass accuracy of HRMS instruments, such as time-of-flight (TOF) or Orbitrap mass analyzers, allows for the determination of the elemental composition of the molecule and its fragments, further aiding in structural confirmation and differentiating it from other compounds with the same nominal mass.

Interactive Data Table: Mass Spectrometric Parameters for Anabasine

| Ionization Technique | Precursor Ion (m/z) | Product Ions (m/z) for SRM | Notes | Reference |

| ESI (Positive) | 163.2 | 118.2, 144.2 | Chromatographic separation from nicotine is crucial. The m/z 163.2 → 144.2 transition reduces interference from nicotine. | nih.gov |

| ESI (Positive) | 163 | 146, 134 | Used for specific detection in urine samples. | ovid.com |

| ESI (Positive) | 163 | 118 | This transition provides a higher signal-to-noise ratio compared to m/z 163 → 130. | oup.com |

Spectrophotometric and Electrochemical Methods for Precise this compound Determination

While chromatographic methods are highly specific, spectrophotometric and electrochemical techniques can offer simpler and more rapid approaches for the quantification of 3-(piperidin-2-yl)pyridine, particularly in less complex samples.

UV-Vis spectrophotometry can be utilized for the determination of pyridine-containing compounds. Pyridine and its derivatives exhibit characteristic absorption bands in the UV region, which can be used for quantification. researchgate.net For instance, direct UV detection is a common method in both HPLC and capillary electrophoresis for anabasine analysis. nih.govnih.gov The maximum absorption wavelength is influenced by the solvent and the pH of the solution. At a low pH, where the nitrogen atoms are protonated, an increase in UV absorption can be observed, enhancing the sensitivity of the measurement. nih.gov

Electrochemical methods offer high sensitivity and are well-suited for the development of portable analytical devices. The pyridine moiety of anabasine can be electrochemically oxidized at the surface of a suitable electrode. The resulting oxidation peak current can be correlated to the concentration of the analyte. While specific electrochemical sensors for anabasine are not widely reported, the principles used for the detection of structurally similar compounds like nicotine are applicable. nih.govmdpi.com These methods often involve modifying the electrode surface with materials like graphene oxide or metal nanoparticles to enhance the electrocatalytic activity towards the oxidation of the target molecule, thereby improving the sensitivity and selectivity of the sensor. nih.govmdpi.com

Development of Chemical Sensors and Probes for this compound

The development of novel chemical sensors and probes for the rapid and selective detection of specific analytes is a burgeoning area of research. For 3-(piperidin-2-yl)pyridine, this could involve optical or electrochemical sensing platforms.

Fluorescent sensors based on pyridine derivatives have been developed for the detection of various analytes, such as metal ions and other small organic molecules. mdpi.commdpi.com These sensors typically consist of a fluorophore linked to a recognition element that selectively interacts with the target analyte. The binding event causes a change in the fluorescence properties of the probe (e.g., quenching or enhancement of emission), which can be measured. A similar approach could be envisioned for anabasine, where a host molecule is designed to selectively bind to the pyridine or piperidine moiety, leading to a measurable optical response.

Electrochemical sensors, as mentioned previously, represent a promising avenue for the development of portable and sensitive detection systems. The design of such sensors for anabasine would likely focus on the modification of electrode surfaces to achieve high selectivity and sensitivity. This could involve the use of molecularly imprinted polymers (MIPs), where a polymer is created with binding sites that are complementary in shape and functionality to the anabasine molecule. This "molecular imprinting" approach can lead to highly selective sensors.

Another approach could be the use of enzyme-based biosensors, although this would require the identification or engineering of an enzyme that specifically interacts with anabasine. Given the structural similarity to nicotine, enzymes involved in nicotine metabolism could be a starting point for such investigations.

Molecular Interactions of 3 Piperidin 1 Ium 2 Ylpyridine with Biological Systems Mechanistic Perspectives

Ligand-Receptor Binding Studies of 3-Piperidin-1-ium-2-ylpyridine at the Molecular Level

No publicly available research data exists on the ligand-receptor binding properties of this compound.

Enzyme Inhibition/Activation Mechanisms Involving this compound

There is no documented evidence of this compound acting as an enzyme inhibitor or activator.

Interaction of this compound with Nucleic Acids and Proteins (Structural and Binding Aspects)

Specific studies on the interaction of this compound with nucleic acids or proteins have not been reported in the scientific literature.

Cellular Uptake and Subcellular Localization Studies of this compound

There are no available studies detailing the cellular uptake or subcellular localization of this compound.

Emerging Applications and Technological Potentials of 3 Piperidin 1 Ium 2 Ylpyridine

Catalytic Applications of 3-Piperidin-1-ium-2-ylpyridine-Based Systems in Organic Transformations

Derivatives of the this compound scaffold, particularly as components of ionic liquids (ILs), have demonstrated significant potential as catalysts in a variety of organic transformations. These ILs often act as both the solvent and the catalyst, simplifying processes and promoting green chemistry principles. scirp.org

Piperidinium-based ionic liquids are noted for their ability to catalyze reactions such as alkylation and hydrosilylation. mdpi.comresearchgate.net For instance, piperidinium (B107235) chloroaluminate ILs have been successfully used as catalysts for the alkylation of p-xylene (B151628) with 1-hexadecene. researchgate.net In these systems, the active catalytic species were identified as complex anions like [Al₃Cl₉Br]⁻ and [Al₂Cl₆Br]⁻. researchgate.net The stability of these catalysts is a key feature, with some systems demonstrating excellent recyclability for up to 14 cycles without significant loss of activity, highlighting their potential for industrial applications. researchgate.net

In the field of hydrosilylation, platinum complexes synthesized from piperidinium ionic liquids have shown high catalytic activity. mdpi.com A notable example is the complex [BMPip]₂[PtCl₆] (where BMPip is 1-butyl-1-methylpiperidinium), which proved to be highly active and reusable for at least 10 catalytic runs. mdpi.com The insolubility of these catalysts in the reaction medium facilitates their separation and reuse, combining the advantages of both homogeneous and heterogeneous catalysis. mdpi.comsmu.ca

Furthermore, a dual catalyst system of piperidine (B6355638) and iodine has been effectively used for the one-pot, three-component synthesis of coumarin-3-carboxamides. mdpi.com This metal-free approach offers advantages such as low catalyst loading and a clean reaction profile. mdpi.com The development of bifunctional organocatalysts based on piperidine-camphorsulfonamide derivatives for Michael addition reactions also showcases the versatility of the piperidine scaffold in asymmetric synthesis. researchgate.net

Table 1: Performance of Piperidinium-Based Catalysts in Organic Reactions

| Catalyst System | Reaction Type | Substrates | Key Findings | Reference(s) |

| [Pip1,8]Br-2AlCl₃ | Friedel-Crafts Alkylation | p-xylene, 1-hexadecene | Excellent stability and can be recycled 14 times. | researchgate.net |

| [BMPip]₂[PtCl₆] | Hydrosilylation | 1-octene, 1,1,1,3,5,5,5-heptamethyltrisiloxane | High catalytic activity; reusable for at least 10 cycles without losing activity. | mdpi.com |

| Piperidine-Iodine | Coumarin Synthesis | Salicylaldehyde, amines, diethylmalonate | Metal-free, low catalyst loading, efficient one-pot synthesis. | mdpi.com |

| (S)-3 (piperidine-camphorsulfonamide) | Michael Addition | Acetylacetone, nitrostyrene | Higher reaction yields compared to its pyridine (B92270) analogue. | researchgate.net |

Materials Science Integration of this compound Derivatives (e.g., Ionic Liquids, Functional Polymers)

The unique physicochemical properties of this compound derivatives make them attractive for integration into advanced materials. Their most prominent application in this area is in the formulation of ionic liquids.

Ionic Liquids: Piperidinium-based ionic liquids (PILs) are valued for their high ionic conductivity, wide electrochemical window, low volatility, and low flammability. alfa-chemistry.com These properties make them suitable for applications in electrochemical devices, such as rechargeable lithium-ion batteries. alfa-chemistry.com For example, PILs with the bis(trifluoromethylsulfonyl)imide (TFSI) anion have been used as electrolytes for high-capacity anode materials like amorphous silicon. alfa-chemistry.com These systems exhibit stable cycling behavior and a high capacity, representing a safer alternative to traditional lithium metal anodes. alfa-chemistry.com The thermal stability of PILs is a significant factor in enhancing the safety of these electrochemical applications. alfa-chemistry.com The synthesis of these ILs can be achieved through straightforward quaternization reactions, for example, by reacting 1-methylpiperidine (B42303) with an appropriate alkyl bromide. nih.gov

Functional Polymers: The piperidinium moiety can be incorporated into polymer structures to create functional materials. For instance, polymers containing piperidine have been used as catalysts in microfluidic reactor systems. researchgate.net Triazine-containing pyridinium (B92312) organic polymers have been developed for sensing applications, demonstrating the utility of combining the pyridinium structure with a polymer backbone to create materials with specific functions. acs.org These ionic polymers often exhibit good dispersibility in aqueous media, which is advantageous for certain applications. acs.org The synthesis of such functional polymers can be achieved through methods like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, which allows for the creation of well-defined polymer architectures. db-thueringen.de

Role of this compound in Advanced Chemical Sensing Platforms

A chemical sensor is a device that converts chemical information into a measurable signal. hilarispublisher.com Pyridinium-based compounds, including derivatives of the this compound scaffold, have been explored for their potential in creating advanced chemical sensing platforms. Their utility often stems from changes in their photophysical properties, such as fluorescence, upon interaction with a target analyte. researchgate.net

For example, pyridinium-based fluorescent sensors have been designed for the detection of various species. N-alkylation of certain pyridine sensors can lead to the formation of pyridinium salts that exhibit a fluorescent response to alkylating agents at low concentrations, a phenomenon stabilized by pyridinium cation-π interactions. researchgate.net Dimeric pyridinium phenolate (B1203915) dyes have been synthesized and show enhanced solvatochromism, making them suitable as solvent polarity sensors and probes for chemical sensing. bucknell.edu

In the realm of biological sensing, hyperpolarized 15N-pyridinium compounds have been developed as reactive oxygen species (ROS) sensors for magnetic resonance imaging. nih.govresearchgate.net A specific probe, ¹⁵N-boronobenzyl-2-styrylpyridinium, showed rapid responsiveness to hydrogen peroxide (H₂O₂), a key ROS. nih.gov This opens possibilities for non-invasive in vivo metabolic imaging. nih.govresearchgate.net

Furthermore, triazine-containing pyridinium organic polymers have been synthesized to act as fluorescent chemosensors for the selective detection of organoarsenic feed additives, such as Roxarsone (ROX), in water. acs.org The sensor demonstrated a "turn-off" fluorescence mechanism upon binding to the analyte and showed rapid and reversible sensing capabilities. acs.org

Table 2: this compound Analogs in Chemical Sensing

| Sensor Type | Analyte Detected | Principle of Detection | Key Feature(s) | Reference(s) |

| Pyridinium Salt | Alkylating Agents | Fluorescent response upon N-alkylation (cation-π interaction) | Senses agents at low concentrations. | researchgate.net |

| Hyperpolarized ¹⁵N-Pyridinium | Hydrogen Peroxide (H₂O₂) | Boron oxidation followed by elimination, causing a chemical shift. | Enables real-time, non-invasive detection via magnetic resonance. | nih.govresearchgate.net |

| Pyridinium Organic Polymer | Roxarsone (ROX) | Fluorescence quenching upon binding. | High selectivity and rapid, reversible response in water. | acs.org |

| Dimeric Pyridinium Phenolate Dye | Solvent Polarity | Solvatochromism (change in absorption spectrum with solvent). | Enhanced negative solvatochromism compared to monomeric dyes. | bucknell.edu |

Novel Synthetic Reagents and Building Blocks Derived from this compound

The this compound structure serves as a valuable synthetic building block for creating more complex molecules, particularly in the field of medicinal and materials chemistry. ambeed.com The piperidine ring is a prevalent scaffold in many pharmaceuticals, and methods to synthesize its derivatives are of great interest. mdpi.com

The synthesis of substituted piperidines can be achieved through various routes, including the hydrogenation of corresponding pyridine precursors. whiterose.ac.uk For example, the diastereoselective synthesis of piperidine fragments for fragment-based drug discovery has been accomplished by hydrogenating a pyridine ring to yield the cis-diastereoisomer, which can then be epimerized to the trans-isomer. whiterose.ac.uk

Pyridinium ylides, which are closely related to the pyridinium structure, are versatile building blocks in heterocyclic chemistry. researchgate.net They can undergo cascade reactions to produce highly substituted piperidin-2-one derivatives containing multiple stereocenters with high diastereoselectivity. researchgate.net These reactions demonstrate how the pyridinium moiety can be used to construct complex polycyclic systems in a single step. researchgate.net

The parent compound of this compound is anabasine (B190304), an alkaloid. nih.gov The structural framework of anabasine and its derivatives, like 3-(1-methylpyrrolidin-2-yl)pyridine (nicotine), can be converted into protic ionic liquids, such as nicotinium sulfate, which then act as biocompatible catalysts for reactions like the selective acetylation of amines. researchgate.net This highlights the transformation of a natural product scaffold into a useful synthetic tool. The development of synthetic methods to create libraries of piperidine derivatives is crucial for exploring new areas of pharmaceutical space. whiterose.ac.uk

Future Research Directions and Unaddressed Challenges Pertaining to 3 Piperidin 1 Ium 2 Ylpyridine

Identification of Current Research Gaps in 3-Piperidin-1-ium-2-ylpyridine Chemistry

A thorough review of the existing scientific literature reveals a striking void in the study of this compound. This absence of dedicated research constitutes the most significant and overarching research gap. While extensive research exists for related pyridine (B92270) and piperidine (B6355638) derivatives, which are recognized for their roles in pharmaceuticals and materials science, this specific pyridinium (B92312) salt remains uncharacterized. nih.govnih.gov The current understanding of its chemical behavior, physical properties, and potential utility is therefore entirely speculative, based on inferences from its constituent functional groups.

Key unanswered questions that form the basis of current research gaps include:

What are the fundamental physicochemical properties of this compound, such as its melting point, solubility, and spectral characteristics?

What are the most efficient and scalable synthetic routes to produce this compound with high purity?

How does the electronic interplay between the pyridinium ring and the piperidine substituent influence its reactivity and stability?

What potential applications could this compound have, for instance, as a catalyst, an ionic liquid, or a biologically active agent?

These foundational questions highlight the nascent stage of research into this compound and underscore the need for systematic investigation.

Prospective Methodologies for Enhanced Synthesis and Advanced Characterization

Future research must begin with the development of robust synthetic and characterization methodologies for this compound. Drawing inspiration from established methods for similar heterocyclic compounds, several prospective strategies can be proposed.

Synthesis: A plausible synthetic approach would involve the N-arylation of piperidine with a suitable 2-halopyridine derivative, followed by quaternization of the pyridine nitrogen. For instance, the reaction of piperidine with 2-chloropyridine (B119429) could yield 2-(piperidin-1-yl)pyridine, which could then be subjected to N-alkylation or N-arylation at the pyridine nitrogen to form the desired pyridinium salt. Alternative strategies, such as those involving Buchwald-Hartwig amination, could also be explored for the initial C-N bond formation. A comparative analysis of potential synthetic routes is presented in Table 1.

Table 1: Prospective Synthetic Methodologies for this compound

| Method | Proposed Reactants | Potential Advantages | Potential Challenges |

|---|---|---|---|

| Nucleophilic Aromatic Substitution followed by Quaternization | 2-halopyridine, Piperidine, Alkyl/Aryl halide | Cost-effective reagents, well-established reaction class | Potential for side reactions, regioselectivity control during quaternization |

| Buchwald-Hartwig Amination | 2-bromopyridine, Piperidine, Palladium catalyst | High functional group tolerance, generally high yields | Catalyst cost and sensitivity, need for inert atmosphere |

Advanced Characterization: Once synthesized, a comprehensive characterization of this compound will be crucial. Standard techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FTIR) spectroscopy, and mass spectrometry will be essential for structural elucidation. researchgate.net To gain deeper insights into its three-dimensional structure and electronic properties, advanced techniques such as X-ray crystallography and computational modeling using Density Functional Theory (DFT) should be employed. These methods will provide invaluable data on bond lengths, bond angles, and electronic distribution, which are critical for understanding the compound's reactivity.

Exploration of Undiscovered Reactivity Patterns of this compound

The unique structure of this compound, featuring a positively charged pyridinium ring directly attached to a piperidine moiety, suggests a rich and unexplored reactivity. The electron-withdrawing nature of the pyridinium ring is expected to influence the nucleophilicity of the piperidine nitrogen. Conversely, the piperidine ring may affect the electrophilicity of the pyridinium core.

Future research should focus on exploring these reactivity patterns. Key areas of investigation could include:

Susceptibility to Nucleophilic Attack: The pyridinium ring is inherently susceptible to attack by nucleophiles. The position of the piperidine substituent may direct incoming nucleophiles to specific positions on the ring.

Reactions at the Piperidine Ring: The influence of the adjacent pyridinium cation on the reactivity of the piperidine ring, such as its behavior in oxidation or ring-opening reactions, warrants investigation.

Catalytic Activity: Given the structural motifs present in many organocatalysts, this compound could be explored for its potential as a catalyst in various organic transformations.

Interdisciplinary Research Opportunities Involving this compound

The structural features of this compound make it a candidate for investigation in several interdisciplinary fields. The presence of both a charged pyridinium head and a nonpolar piperidine tail suggests potential applications in materials science as a surfactant or a component of ionic liquids.

In medicinal chemistry, the pyridine and piperidine scaffolds are present in a vast number of therapeutic agents. nih.govnih.gov The novel combination in this compound could be a starting point for the design of new bioactive molecules. For example, many antibacterial agents are based on pyridine derivatives. researchgate.netnih.gov A hypothetical screening cascade for this compound is outlined in Table 2.

Table 2: Proposed Interdisciplinary Screening for this compound

| Field | Potential Application | Screening Method | Desired Outcome |

|---|---|---|---|

| Materials Science | Ionic Liquid Component | Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA) | Low melting point, high thermal stability |

| Medicinal Chemistry | Antimicrobial Agent | Minimum Inhibitory Concentration (MIC) assays against various bacterial strains | Potent and selective antibacterial activity |

Anticipated Impact of Future Discoveries on this compound Research

The initial studies into this compound have the potential to significantly impact several areas of chemical science. The development of new synthetic routes will not only provide access to this specific compound but may also be applicable to a broader range of related pyridinium salts. A detailed understanding of its reactivity will contribute to the fundamental knowledge of heterocyclic chemistry and could lead to the discovery of novel organic transformations.

Should this compound exhibit interesting properties, such as catalytic activity or biological efficacy, it could open up new avenues for the design of advanced materials and therapeutics. The exploration of this currently unexamined molecule serves as a compelling example of the vast, unexplored chemical space that awaits investigation and the potential for new discoveries that can arise from focusing on fundamental, curiosity-driven research.

Q & A

Q. What are the common synthetic routes for 3-Piperidin-1-ium-2-ylpyridine, and how are reaction conditions optimized?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, copper(II)-catalyzed reactions with hydroxyl pyridine derivatives can yield structurally similar compounds under controlled pH and temperature (7–9 hrs at 60–80°C) . Optimization includes adjusting stoichiometric ratios (e.g., 1:1.2 molar ratio of precursor to nucleophile) and using inert atmospheres (N₂/Ar) to prevent oxidation. Reaction progress is monitored via TLC or HPLC, with purification by column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures) .

Q. Which spectroscopic methods are most effective for characterizing this compound?

- FT-IR and Raman spectroscopy : Identify functional groups (e.g., C-N stretching at 1250–1350 cm⁻¹, pyridine ring vibrations at 1600 cm⁻¹) .

- NMR (¹H/¹³C) : Assign proton environments (e.g., piperidine protons at δ 2.5–3.5 ppm, pyridine protons at δ 7.0–8.5 ppm) and confirm molecular connectivity .

- Mass spectrometry (GC-MS/ESI-MS) : Verify molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation or skin contact.

- Store in airtight containers at 2–8°C, away from oxidizing agents.

- Emergency procedures: For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers address discrepancies in crystallographic data when determining the structure of this compound using SHELX?

Discrepancies often arise from twinning, disorder, or poor diffraction quality. Strategies include:

- SHELXL refinement : Apply TWIN/BASF commands to model twinning and PART/SUMP instructions for disordered atoms .

- High-resolution data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to improve data completeness (>99%) and redundancy (>4-fold) .

- Validation tools : Check R-factor convergence (R₁ < 0.05) and ADP (atomic displacement parameter) consistency using Coot and PLATON .

Q. What strategies are employed to resolve contradictions between computational predictions and experimental spectral data for this compound?

- DFT calculations : Compare computed (B3LYP/6-31G*) vs. experimental IR/NMR spectra to identify conformational mismatches (e.g., axial vs. equatorial piperidine rings) .

- Solvent effects : Re-run simulations with explicit solvent models (e.g., PCM for DMSO) to align chemical shifts (Δδ < 0.2 ppm) .

- Dynamic effects : Account for fluxionality via molecular dynamics (MD) simulations (e.g., NVT ensemble, 300 K) to explain broad NMR peaks .

Q. How can synthetic yield be improved for this compound derivatives through catalyst selection?

- Palladium catalysts : Use Pd(OAc)₂/XPhos (5 mol%) for Suzuki-Miyaura coupling, achieving yields >85% under microwave conditions (100°C, 30 mins) .

- Copper(I) iodide : Optimize Ullmann-type couplings with ligand systems (e.g., 1,10-phenanthroline) to reduce byproduct formation .

- Photoredox catalysis : Explore Ru(bpy)₃²⁺/LED setups for radical-mediated C–H functionalization, reducing reaction time by 50% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.